![molecular formula C7H7N3O B15278341 6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one](/img/structure/B15278341.png)
6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring. It is known for its potential biological activities and is used as a scaffold for the development of various biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the compound can be synthesized by the reaction of 2-aminopyridine with formamide under reflux conditions . Another method involves the use of a visible-light-mediated fluoroalkylation/cyclization tandem process, which constructs the compound in the presence of sodium fluoroalkylsulfonates and avoids the need for external oxidants or photocatalysts .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form unsaturated derivatives, such as C5–C6 unsaturated systems.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like air or oxygen for oxidation, reducing agents like hydrogen or hydrides for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include unsaturated derivatives, fully saturated compounds, and substituted pyrido[3,4-d]pyrimidines. These products can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one involves its interaction with specific molecular targets and pathways. For example, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. It can also modulate receptor functions by interacting with receptor binding sites and altering their signaling pathways . The exact mechanism depends on the specific biological context and the target molecules involved.
Comparación Con Compuestos Similares
6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: This compound has a similar bicyclic structure but differs in the degree of saturation and substitution patterns.
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This derivative has additional chlorine substituents, which can influence its chemical reactivity and biological activity.
7-Benzyl-2,4-dichloro-5H,6H,8H-pyrido[3,4-d]pyrimidine: This compound features a benzyl group and chlorine substituents, providing unique properties compared to the parent compound.
The uniqueness of this compound lies in its specific substitution pattern and the potential for diverse biological activities, making it a valuable scaffold for drug discovery and development .
Propiedades
Fórmula molecular |
C7H7N3O |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
6,7-dihydro-5H-pyrido[3,4-d]pyrimidin-8-one |
InChI |
InChI=1S/C7H7N3O/c11-7-6-5(1-2-9-7)3-8-4-10-6/h3-4H,1-2H2,(H,9,11) |
Clave InChI |
NIUZVVDOSYWDSJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C2=NC=NC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


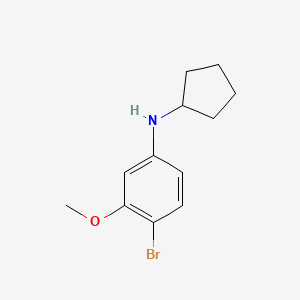
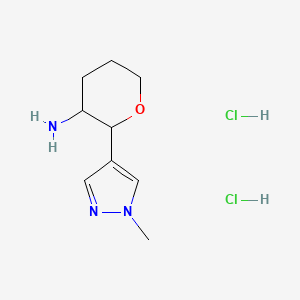
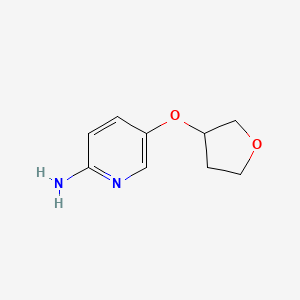

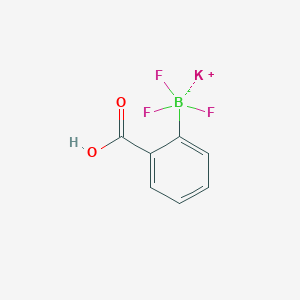
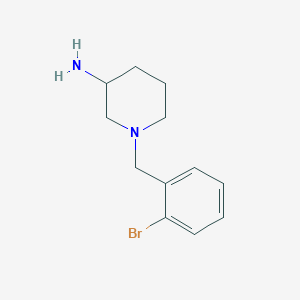
![Methyl 4-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B15278322.png)
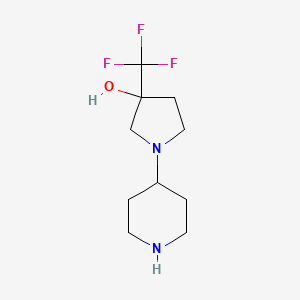


![5,6,7,8-Tetrahydro-pyrazo[1,5-a][1,4]diazepin-9-one](/img/structure/B15278353.png)
amine](/img/structure/B15278359.png)


